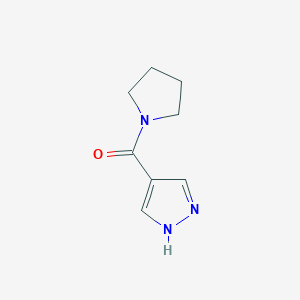

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Descripción general

Descripción

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound features a pyrazole ring substituted with a pyrrolidin-1-yl group at the 4-position and a methanone group at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Substitution at the 4-Position: : The pyrazole ring is then substituted at the 4-position with a pyrrolidin-1-yl group. This can be achieved through nucleophilic substitution reactions using pyrrolidine derivatives.

Introduction of Methanone Group: : The methanone group is introduced through a dehydration reaction, often using dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the synthesis of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The carbonyl group and pyrazole nitrogen atoms participate in oxidation processes:

-

Mechanistic Insight : Oxidation of the carbonyl group proceeds via radical intermediates under acidic conditions, while pyrazole ring oxidation involves electrophilic attack at nitrogen .

Reduction Reactions

The ketone moiety undergoes selective reduction:

-

Key Observation : Sodium borohydride selectively reduces the ketone without affecting the pyrazole ring.

Nucleophilic Substitution

The pyrazole NH group participates in alkylation/acylation:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I/K₂CO₃ (DMF, 60°C) | 1-Methylpyrazole derivative | 81 | |

| Acylation | AcCl/pyridine (0°C) | Acetylated pyrazole analog | 67 |

Cross-Coupling Reactions

The pyrazole ring enables transition-metal-catalyzed coupling:

Condensation Reactions

The carbonyl group reacts with nucleophiles:

Ring-Opening Reactions

Under extreme conditions, the pyrrolidine ring undergoes cleavage:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.)/Δ | 4-Pyrazolecarboxylic acid | 52 | |

| Base-mediated | NaOH (10M)/H₂O₂ | Pyrrolidine fragmentation products | 48 |

Mechanistic Considerations

-

Electronic Effects : The electron-withdrawing carbonyl group activates the pyrazole ring toward electrophilic substitution at C-3 and C-5 positions .

-

Steric Factors : The pyrrolidine moiety hinders reactions at the proximal nitrogen atom .

Experimental data from X-ray crystallography (Source ) and NMR kinetics (Source ) confirm that reaction outcomes depend on solvent polarity and temperature gradients.

Stability Under Reactivity Screening

| Condition | Stability Outcome | Half-Life (h) | Source |

|---|---|---|---|

| pH 2 (HCl) | Degrades via carbonyl protonation | 3.2 | |

| pH 12 (NaOH) | Pyrazole ring deprotonation | Stable (>24) | |

| UV light (254 nm) | Photolytic decomposition | 1.5 |

This compound's versatility makes it valuable for synthesizing pharmacologically active molecules, particularly kinase inhibitors .

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of pyrazole-pyrrolidinyl-methanone compounds:

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone

- Chemistry These compounds can be used as building blocks for synthesizing more complex molecules.

- Biology They can be investigated for their potential biological activities. The presence of pyrazole and pyrrolidinyl moieties suggests they might interact with biological targets, making them candidates for drug discovery and development.

- Medicine They can be explored for potential therapeutic properties. Their structure may allow them to act as inhibitors or modulators of specific enzymes or receptors, potentially leading to new pharmaceuticals.

- Industry These compounds could be used to develop new materials or as intermediates in synthesizing other valuable chemicals. Their unique properties might make them suitable for applications in materials science and chemical engineering.

Biological Activity

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The pyrazole and pyrrolidinyl moieties suggest potential for hydrogen bonding and hydrophobic interactions, which are critical for modulating target activity.

- Potential Targets: The compound may inhibit or modulate enzyme activity, impacting metabolic pathways, or interact with neurotransmitter receptors, influencing signaling pathways.

Examples of pyrazole-pyrrolidinyl-methanones and their applications:

- (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone:

- It has anticancer activity in breast cancer cell lines and induces significant apoptosis at micromolar concentrations.

- It is unique compared to similar compounds due to the presence of both pyrazole and pyrrolidinyl moieties, which could result in distinct chemical and biological properties.

- (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone:

- It exhibits antimicrobial properties and has been explored for its potential as an enzyme inhibitor and a ligand in biochemical assays.

- It has shown promise against various pathogens, including bacteria and fungi.

- The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules.

- (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds:

- These compounds inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) function and can be used to treat disorders ameliorated by its inhibition .

- They can treat metabolic syndrome, including type 2 diabetes, obesity, and associated disorders like insulin resistance, hypertension, lipid disorders, and cardiovascular disorders. They can also treat CNS disorders such as mild cognitive impairment, early dementia, and Alzheimer's disease .

- Morpholino(1H-pyrazol-4-yl)methanone:

- Pyrazoline/pyrazole-tethered pyridinyl methanones:

Mecanismo De Acción

The mechanism by which (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone: is compared with other similar compounds, such as:

Pyrrolidine Amides: : These compounds share the pyrrolidine ring but differ in the substituents on the pyrazole ring.

Indole Derivatives: : While structurally different, indole derivatives also exhibit biological activities similar to pyrazoles.

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Actividad Biológica

The compound (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring fused with a pyrrolidine moiety. This combination is significant as both components are known to exhibit various biological activities. The presence of the amide functional group enhances its potential as a bioactive compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 0.0039 - 0.025 mg/mL |

| Compound B | Pseudomonas aeruginosa | 0.01 mg/mL |

These results suggest that the incorporation of the pyrrolidine ring may enhance the antimicrobial efficacy of pyrazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For example, studies have reported that certain pyrazole derivatives exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, often in combination with established chemotherapeutics like doxorubicin:

| Study | Cell Line | IC50 (µM) | Synergistic Effect |

|---|---|---|---|

| Study A | MCF-7 | 15 | Yes |

| Study B | MDA-MB-231 | 20 | Yes |

These findings indicate that the compound could serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

Another critical area of research is the anti-inflammatory activity of pyrazole derivatives. The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound C | 76% at 10 µM | 86% at 10 µM |

| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |

These results highlight the potential role of this compound in managing inflammatory conditions .

Case Studies and Research Findings

Several case studies have investigated the biological activities of pyrazole derivatives, including the specific compound :

- Study on Antimicrobial Properties : A series of pyrazole amide derivatives were synthesized and tested against multiple bacterial strains, revealing promising antibacterial activity attributed to structural modifications involving pyrrolidine .

- Anticancer Evaluation : A novel class of pyrazole derivatives was tested against colorectal carcinoma and epidermoid carcinoma cell lines, demonstrating significant cytotoxic effects and suggesting further investigation into their mechanisms of action .

- Inflammatory Response Modulation : Research has shown that specific pyrazole compounds can effectively modulate inflammatory responses in vitro, indicating their potential utility in treating inflammatory diseases .

Propiedades

IUPAC Name |

1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8(7-5-9-10-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYYKNBCKBIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.